Enhanced Electrophilicity at Boron via Predicted pKa: 4-Chloro-2-ethoxycarbonyl vs. 2-Ethoxycarbonylphenylboronic Acid
The predicted pKa of 4-Chloro-2-ethoxycarbonylphenylboronic acid is 8.04±0.53 , indicating a moderately enhanced Lewis acidity relative to the non-chlorinated analog 2-ethoxycarbonylphenylboronic acid. While direct experimental pKa for the comparator is not available, the presence of the electron-withdrawing 4-chloro substituent is expected to lower the pKa of the target compound relative to the unchlorinated ortho-ester analog, potentially accelerating transmetalation rates in Suzuki-Miyaura coupling under mild conditions [1]. This provides a basis for expecting improved reactivity.
| Evidence Dimension | Predicted Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 8.04 ± 0.53 (Predicted) |
| Comparator Or Baseline | 2-Ethoxycarbonylphenylboronic acid (pKa not reported, expected higher) |
| Quantified Difference | Qualitative increase in acidity due to chloro substituent |
| Conditions | Predicted using computational models |
Why This Matters
Lower pKa correlates with faster transmetalation in Suzuki couplings, potentially reducing catalyst loading and reaction times for this specific boronic acid.
- [1] Spokoyny, A. M.; et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2800. DOI: 10.3390/molecules29122800. View Source
